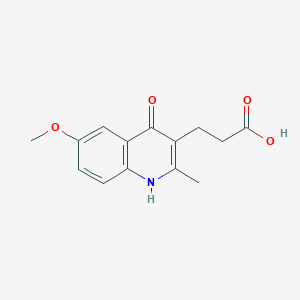
3-(4-hydroxy-6-methoxy-2-methyl-3-quinolinyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-hydroxy-6-methoxy-2-methyl-3-quinolinyl)propanoic acid, commonly known as HMQPA, is a quinoline derivative that has been widely used in scientific research due to its unique properties. HMQPA is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms.
Mécanisme D'action
HMQPA acts as a competitive inhibitor of 3-(4-hydroxy-6-methoxy-2-methyl-3-quinolinyl)propanoic acid by binding to the enzyme's catalytic domain. 3-(4-hydroxy-6-methoxy-2-methyl-3-quinolinyl)propanoic acid inhibition leads to the accumulation of DNA damage, which ultimately results in cell death. HMQPA has been shown to enhance the cytotoxicity of DNA-damaging agents by preventing the repair of DNA damage.
Biochemical and Physiological Effects
HMQPA has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to decrease the expression of anti-apoptotic proteins, such as Bcl-2, and increase the expression of pro-apoptotic proteins, such as Bax. In addition, HMQPA has been shown to decrease the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using HMQPA in lab experiments is its specificity for 3-(4-hydroxy-6-methoxy-2-methyl-3-quinolinyl)propanoic acid inhibition. HMQPA does not inhibit other enzymes involved in DNA repair mechanisms, such as DNA-dependent protein kinase (DNA-PK) and ataxia-telangiectasia mutated (ATM) kinase. However, one limitation of using HMQPA is its relatively low potency compared to other 3-(4-hydroxy-6-methoxy-2-methyl-3-quinolinyl)propanoic acid inhibitors, such as olaparib and rucaparib.
Orientations Futures
There are several future directions for research involving HMQPA. One area of research is the development of more potent 3-(4-hydroxy-6-methoxy-2-methyl-3-quinolinyl)propanoic acid inhibitors based on the structure of HMQPA. Another area of research is the investigation of the role of 3-(4-hydroxy-6-methoxy-2-methyl-3-quinolinyl)propanoic acid inhibition in combination with immunotherapy in cancer treatment. Additionally, the potential use of HMQPA in the treatment of neurodegenerative diseases, such as Alzheimer's disease, is an area of interest for future research.
Méthodes De Synthèse
The synthesis of HMQPA involves the reaction of 4-hydroxy-6-methoxy-2-methylquinoline with 3-bromopropanoic acid in the presence of a base. The resulting product is then purified through column chromatography to obtain pure HMQPA.
Applications De Recherche Scientifique
HMQPA has been extensively used in scientific research due to its ability to inhibit 3-(4-hydroxy-6-methoxy-2-methyl-3-quinolinyl)propanoic acid, which is involved in DNA repair mechanisms. 3-(4-hydroxy-6-methoxy-2-methyl-3-quinolinyl)propanoic acid inhibition has been shown to enhance the cytotoxicity of DNA-damaging agents, such as ionizing radiation and chemotherapy drugs, in cancer cells. HMQPA has also been used in studies investigating the role of 3-(4-hydroxy-6-methoxy-2-methyl-3-quinolinyl)propanoic acid in various diseases, including neurodegenerative diseases and inflammation.
Propriétés
IUPAC Name |
3-(6-methoxy-2-methyl-4-oxo-1H-quinolin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-8-10(4-6-13(16)17)14(18)11-7-9(19-2)3-5-12(11)15-8/h3,5,7H,4,6H2,1-2H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBCBEYRGZYEOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)OC)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5831848.png)
![3,4-dichloro-N'-[(1-methyl-1H-pyrazol-5-yl)methylene]benzohydrazide](/img/structure/B5831852.png)
![ethyl [2-({[(3-methylbutanoyl)amino]carbonothioyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5831871.png)
![4-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5831879.png)

![N-(2-fluorophenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5831894.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5831904.png)
![2-(3-bromo-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B5831908.png)
![3-chloro-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5831919.png)
![N'-(2-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5831922.png)
![2-methyl-N'-[(4-nitrophenyl)acetyl]benzohydrazide](/img/structure/B5831926.png)
![N-[2-(4-Ethyl-piperazin-1-yl)-2-oxo-ethyl]-4-fluoro-N-methyl-benzenesulfonamide](/img/structure/B5831939.png)
